molecular formula C16H20FNO5 B6733583 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid

3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid

Cat. No.: B6733583
M. Wt: 325.33 g/mol
InChI Key: CSZSADKESIOBIP-UHFFFAOYSA-N
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Description

3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and an oxan-4-yl moiety

Properties

IUPAC Name

3-[[2-(4-fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5/c17-12-1-3-13(4-2-12)23-10-15(19)18-9-14(16(20)21)11-5-7-22-8-6-11/h1-4,11,14H,5-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZSADKESIOBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)COC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Fluorophenoxy Acetyl Intermediate

      Reactants: 4-Fluorophenol and chloroacetyl chloride.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Product: 4-Fluorophenoxyacetyl chloride.

  • Amidation Reaction

      Reactants: 4-Fluorophenoxyacetyl chloride and an appropriate amine.

      Conditions: The reaction is typically performed in the presence of a base such as pyridine.

      Product: 4-Fluorophenoxyacetyl amide.

  • Formation of the Oxan-4-yl Propanoic Acid Moiety

      Reactants: The amide intermediate and an oxan-4-yl derivative.

      Conditions: This step may involve coupling reactions facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling up reaction volumes: .

    Optimization of reaction conditions: to minimize by-products.

    Implementation of continuous flow reactors: for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological pathways.

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-[[2-(4-Chlorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-[[2-(4-Methylphenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Contains a methyl group instead of fluorine.

    3-[[2-(4-Nitrophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid: Contains a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 3-[[2-(4-Fluorophenoxy)acetyl]amino]-2-(oxan-4-yl)propanoic acid imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its efficacy in various applications.

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